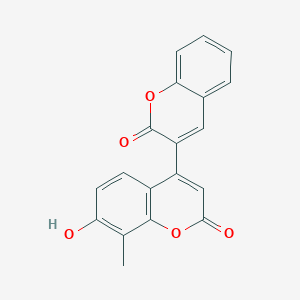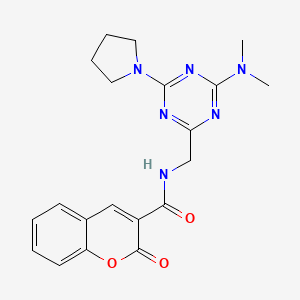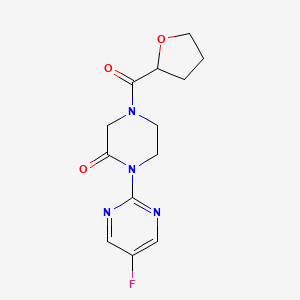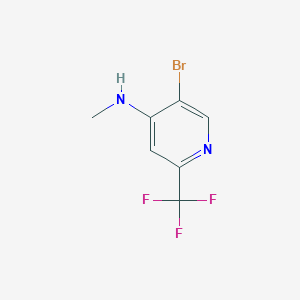
Methyl 2-(4-ethoxyphenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(4-ethoxyphenoxy)benzoate” is an organic compound. It is a derivative of benzoic acid, characterized by a benzene ring connected to an ester functional group . It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .
Synthesis Analysis
The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol . This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-ethoxyphenoxy)benzoate” consists of a benzene ring with an ethoxy group attached at the fourth position . It contains total 43 bond(s); 25 non-H bond(s), 14 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 ester(s) (aromatic), and 2 ether(s) (aromatic) .
Chemical Reactions Analysis
“Methyl 2-(4-ethoxyphenoxy)benzoate” serves as an intermediate in the synthesis of ferroelectric and antiferroelectric liquid crystals. Quantum chemical studies have been conducted on benzoic acid derivatives, including “Methyl 2-(4-ethoxyphenoxy)benzoate”, for understanding their dissociation and dimerization.
Physical And Chemical Properties Analysis
“Methyl 2-(4-ethoxyphenoxy)benzoate” is a colorless liquid at room temperature . Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm^3 at 25°C . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .
科学的研究の応用
Bioactive Constituents and Antimicrobial Activity
Methyl 2-(4-ethoxyphenoxy)benzoate has been studied for its bioactive properties. For instance, a related compound, methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from Jolyna laminarioides, exhibited chymotrypsin inhibitory activity and showed effectiveness against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Photostabilization and Photophysical Properties
The compound has been evaluated for its role in the generation and quenching of singlet molecular oxygen, a key process in photostabilization. Research involving compounds like methyl 2-methoxybenzoate revealed insights into their efficiency as dopant agents against oxygen-mediated degradation of photoprotected materials (Soltermann et al., 1995).
Synthesis and Biological Activity
The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a significant intermediate for the total synthesis of bisbibenzyls, demonstrates the compound's importance in organic synthesis. Bisbibenzyls are a series of natural products with diverse biological activities (Lou Hong-xiang, 2012).
Anti-Juvenile Hormone Agents
Methyl 2-(4-ethoxyphenoxy)benzoate derivatives have been explored for their potential as anti-juvenile hormone agents in insects. For example, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate showed promising results in inducing JH-deficiency symptoms in silkworm larvae (Ishiguro et al., 2003).
Luminescence Properties
The photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have been studied, revealing unique luminescence characteristics depending on the substituted group. Such research is essential for understanding and developing materials with specific light-emitting properties (Soyeon Kim et al., 2021).
Neutrophil Pro-Inflammatory Responses
Compounds related to methyl 2-(4-ethoxyphenoxy)benzoate have been isolated from natural sources and assessed for their effects on neutrophil pro-inflammatory responses, highlighting the compound's potential in medicinal chemistry (Chung et al., 2013).
作用機序
Target of Action
Methyl 2-(4-ethoxyphenoxy)benzoate is a complex compound with potential antimicrobial properties
Mode of Action
It is suggested that it may interact with its targets in a way that disrupts normal cellular processes, leading to antimicrobial effects . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
For instance, methyl benzoate, a related compound, is involved in the production of floral scent in certain plants . .
Pharmacokinetics
MDHB exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It also crosses the blood-brain barrier and is rapidly distributed to all organs . While these findings provide some insights, the pharmacokinetics of Methyl 2-(4-ethoxyphenoxy)benzoate may differ due to its unique chemical structure.
Result of Action
Based on its potential antimicrobial properties, it may disrupt bacterial cell division or other vital processes, leading to the death of the microorganisms .
将来の方向性
“Methyl 2-(4-ethoxyphenoxy)benzoate” is being explored in the context of renewable chemical feedstocks, particularly in the liquefaction processing of lignocellulosic materials . Its high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .
特性
IUPAC Name |
methyl 2-(4-ethoxyphenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-19-12-8-10-13(11-9-12)20-15-7-5-4-6-14(15)16(17)18-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOFHTLLNDKBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

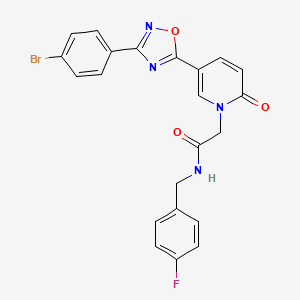
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)
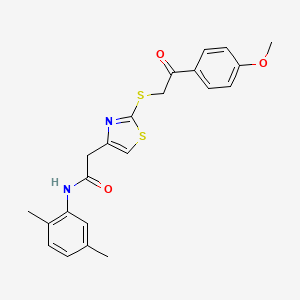
![8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432778.png)
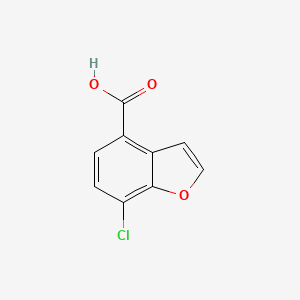
![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)
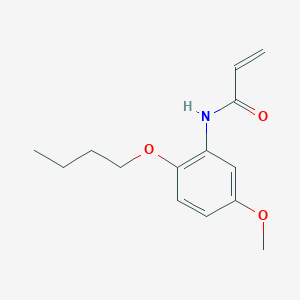
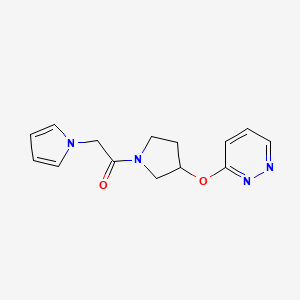
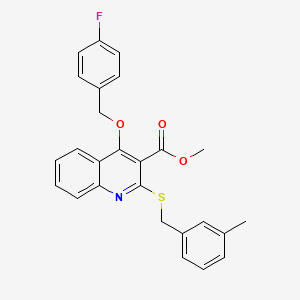
![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)
